(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
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Description
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
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Scientific Research Applications
Environmental Protection and Water Treatment
Amine-functionalized sorbents have demonstrated significant efficacy in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds are persistent environmental pollutants with recommended safe concentrations in drinking water as low as 6 ng/L. The amine groups in these sorbents facilitate PFAS removal through electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the critical role of amine functionalities in developing next-generation sorbents for environmental remediation (Ateia et al., 2019).
Biomedical Applications
In the realm of biomedical applications, amine-functionalized compounds, particularly those involving chitosan, have shown promising potential. Chitosan-catechol, for example, is recognized for its biocompatibility, excellent hemostatic ability, and strong tissue adhesion properties. Inspired by the robust wet-resistant adhesion of mussel adhesive proteins, which contain significant amounts of catecholamine, chitosan-catechol is poised for wide use in various medical settings, including as wound healing patches and tissue sealants (Ryu et al., 2015).
Advanced Materials and Catalysis
Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge area of research in materials science, particularly for applications in CO2 capture and catalysis. The basic amino functionalities interact strongly with CO2, offering a pathway to highly efficient CO2 sorption capacities at low pressures. This interaction underpins the development of amine-functionalized MOF-based membranes and mixed matrix membranes, which exhibit excellent gas separation performance, underscoring the potential of amine-functionalized compounds in addressing critical challenges in energy and environmental sectors (Lin et al., 2016).
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMCPLXQQXMSU-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662543 |
Source
|
Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212812-49-1 |
Source
|
Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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